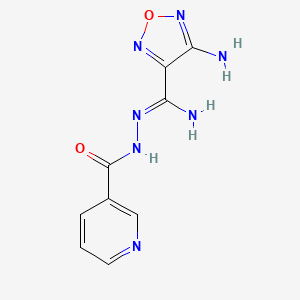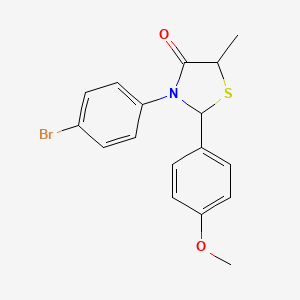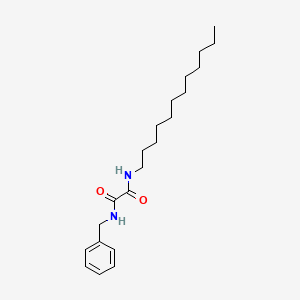![molecular formula C27H26N4O2 B11520776 1-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-nitrophenyl]-4-methylpiperidine](/img/structure/B11520776.png)
1-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-nitrophenyl]-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-nitrophenyl]-4-methylpiperidine is a complex organic compound that features an imidazole ring, a nitrophenyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-nitrophenyl]-4-methylpiperidine typically involves multi-step organic reactions. One common method involves the condensation of 4,5-diphenyl-1H-imidazole with 4-methylpiperidine in the presence of a nitrophenyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-nitrophenyl]-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-nitrophenyl]-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-nitrophenyl]-4-methylpiperidine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The nitrophenyl group may contribute to the compound’s ability to generate reactive oxygen species (ROS), leading to oxidative stress in target cells .
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1H-imidazole: Shares the imidazole core but lacks the nitrophenyl and piperidine groups.
2-nitrophenyl-4-methylpiperidine: Contains the nitrophenyl and piperidine moieties but lacks the imidazole ring.
Uniqueness
1-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-nitrophenyl]-4-methylpiperidine is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the imidazole ring and the nitrophenyl group allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H26N4O2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-nitrophenyl]-4-methylpiperidine |
InChI |
InChI=1S/C27H26N4O2/c1-19-14-16-30(17-15-19)23-13-12-22(18-24(23)31(32)33)27-28-25(20-8-4-2-5-9-20)26(29-27)21-10-6-3-7-11-21/h2-13,18-19H,14-17H2,1H3,(H,28,29) |
InChI Key |
UQDWECWQIBLWLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-bromophenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11520720.png)
![5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11520734.png)
![N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-fluorophenyl)ethanediamide](/img/structure/B11520735.png)

![6-(morpholin-4-yl)-N-[4-(propan-2-yl)phenyl]-N'-(prop-2-en-1-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B11520743.png)
![S-{2-[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B11520746.png)
![methyl (5E)-5-{[5-({[ethoxy(oxo)acetyl]amino}methyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11520750.png)
![3-(4-methoxyphenyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11520752.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B11520754.png)
![4-(4-cyclohexylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11520756.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11520763.png)
![(5E)-5-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11520770.png)
